molecular formula C9H9N3S B1423613 5-Methyl-4-pyridin-4-YL-thiazol-2-ylamine CAS No. 206555-50-2

5-Methyl-4-pyridin-4-YL-thiazol-2-ylamine

Cat. No. B1423613
M. Wt: 191.26 g/mol
InChI Key: AKYZKFLSTPYQAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Methyl-4-pyridin-4-YL-thiazol-2-ylamine is a chemical compound that has been extensively studied for its potential applications in scientific research. The compound belongs to the thiazole family and has a molecular weight of 206.28 g/mol. In

Scientific Research Applications

Neuroscience Applications

Metabotropic Glutamate Receptor Antagonists

  • "5-Methyl-4-pyridin-4-YL-thiazol-2-ylamine" derivatives have been investigated for their role as metabotropic glutamate receptor subtype 5 (mGluR5) antagonists. These compounds, such as MPEP and MTEP, have shown potential utility in neurodegeneration, addiction, anxiety, and pain management. MTEP, in particular, is highlighted for its selectivity for mGluR5 over other subtypes, offering fewer off-target effects compared to MPEP, suggesting implications for the development of neurological disorder treatments (Lea & Faden, 2006).

Cancer Research Applications

Kinase Inhibition for Cancer Therapy

  • Compounds with a thiazolopyridine scaffold, like "5-Methyl-4-pyridin-4-YL-thiazol-2-ylamine," have been synthesized as selective inhibitors of p38 MAP kinase, a protein associated with proinflammatory cytokine release. Their design, synthesis, and activity suggest a path for developing treatments targeting cancer and inflammation-related diseases (Scior et al., 2011).

Material Science Applications

Optical Sensors

  • Pyrimidine derivatives, a category to which "5-Methyl-4-pyridin-4-YL-thiazol-2-ylamine" belongs, are noted for their role as exquisite sensing materials with a range of biological and medicinal applications. Their ability to form coordination as well as hydrogen bonds makes them suitable as sensing probes, offering insights into the development of optical sensors (Jindal & Kaur, 2021).

Chemical Synthesis and Properties

Thiazolopyridines Synthesis

  • The synthesis of condensed thiazolopyridines, including "5-Methyl-4-pyridin-4-YL-thiazol-2-ylamine," has been explored for their potential in creating physiologically active substances. These compounds exhibit a range of biological effects, such as analgesic, anti-inflammatory, and antimicrobial activities, underscoring their significance in medicinal chemistry and drug discovery (Chaban, 2015).

properties

IUPAC Name

5-methyl-4-pyridin-4-yl-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3S/c1-6-8(12-9(10)13-6)7-2-4-11-5-3-7/h2-5H,1H3,(H2,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKYZKFLSTPYQAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)N)C2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40696209
Record name 5-Methyl-4-(pyridin-4-yl)-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40696209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methyl-4-pyridin-4-YL-thiazol-2-ylamine

CAS RN

206555-50-2
Record name 5-Methyl-4-(4-pyridinyl)-2-thiazolamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=206555-50-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Methyl-4-(pyridin-4-yl)-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40696209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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